(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione: is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione core with benzaldehyde derivatives.
Substitution reactions: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like thionyl chloride or fluorobenzyl bromide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, fluorobenzyl bromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It can be employed in the study of enzyme interactions and protein binding due to its unique structure. Medicine Industry : The compound may be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one .
- (5Z)-3-(4-chlorobenzyl)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione .
Uniqueness: : The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}imidazolidine-2,4-dione lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4/c1-32-23-13-18(6-11-22(23)33-15-17-4-9-20(27)10-5-17)12-21-24(30)29(25(31)28-21)14-16-2-7-19(26)8-3-16/h2-13H,14-15H2,1H3,(H,28,31)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSAFZRBRHEFSI-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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